Fusafungine
Overview
Description
Fusafungine, also known as fusafungin, is an antibiotic derived from Fusarium lateririum . It is used for the treatment of respiratory infections . It also possesses anti-inflammatory properties .
Synthesis Analysis
Fusafungine is a mixture of enniatin cyclohexadepsipeptides made up of alternating D-α-hydroxyvaleric acid and L-N-methylamino acid residues . It is produced by the ascomycete Fusarium lateritium . Fusafungine also inhibits T-cell activation and proliferation, and the synthesis of interferon-γ by activated T cells .Molecular Structure Analysis
The chemical formula of Fusafungine is C33H57N3O9 . It is a small molecule with an average weight of 639.8204 and a monoisotopic weight of 639.409480437 .Chemical Reactions Analysis
The mechanism of action of Fusafungine is complex. At low concentrations, it down-regulates the expression of intercellular adhesion molecule-1 (ICAM-1) but not the chemokine RANTES (regulated upon activation, normal T cell expressed and secreted) by activated macrophages . It inhibits the production of the proinflammatory cytokines tumour necrosis factor-α, interleukin-1, and interleukin-6 .Physical And Chemical Properties Analysis
Fusafungine has a molar mass of 639.831 g·mol−1 . Its melting point ranges from 125 to 129 °C (257 to 264 °F) .Scientific Research Applications
Efficacy in Upper Respiratory Tract Infections
Fusafungine has demonstrated effectiveness in the treatment of upper respiratory tract infections (URTIs). Studies have highlighted its bacteriostatic activity against various microorganisms responsible for respiratory tract infections and its anti-inflammatory properties. A multi-center study found fusafungine to significantly reduce upper respiratory tract symptoms, with high physician and patient satisfaction, indicating its efficacy and acceptability in treating URTIs (Krošlák, 2002). Another study in Poland involving 1639 patients also supported the effectiveness and safety of fusafungine in treating URTIs in adults (Jurkiewicz & Ochwat, 2003).
Anti-Inflammatory Properties
Fusafungine exhibits notable anti-inflammatory properties, especially in respiratory tract infections. It has been found to down-regulate the expression of intercellular adhesion molecule-1 (ICAM-1) and inhibit the production of proinflammatory cytokines. These actions contribute to its effectiveness in managing respiratory tract infections by breaking the cycle of infection and inflammation (German-Fattal, 2001).
Impact on Prescribing Practices
The withdrawal of fusafungine from the market led to a notable shift in prescribing practices for respiratory ailments. A study found that its withdrawal was associated with an increase in prescribing other nasal and throat preparations but did not lead to increased antibiotic prescribing, highlighting the drug's role in treatment strategies (Hedenmalm, Kurz, & Morales, 2019).
Transmucosal Kinetics
Research has also delved into the transmucosal kinetics of fusafungine, particularly its ability to permeate mucosal barriers. A study showed that fusafungine is capableof permeating the mucosa, indicating its potential systemic effects when administered for respiratory tract diseases. This finding was significant in understanding the drug's action and efficacy (Taevernier et al., 2015).
Effect on Post-Operative Pain and Wound Healing
In the context of pediatric tonsillectomy, fusafungine has shown benefits in reducing post-operative pain and aiding in wound healing. A study indicated that its administration after tonsillectomy positively impacted pain management and the healing of tonsillar beds in children (Akbaş et al., 2004).
Efficacy in Acute Rhinopharyngitis
Fusafungine has been found effective in the treatment of acute rhinopharyngitis. Pooled data from multiple studies showed a significant improvement in nasal symptoms among patients treated with fusafungine compared to placebo, especially when administered early in the course of the infection (Lund et al., 2004).
Perioperative Use in Tonsillectomy
Clinical evaluation of fusafungine in the perioperative period of tonsillectomy revealed its effectiveness in improving patient outcomes. Patients receiving fusafungine experienced less sore throat, reduced need for general antibiotic therapy, and better quality of life post-tonsillectomy (Jurkiewicz et al., 2004).
Safety And Hazards
Fusafungine can interact with other drugs and increase the risk or severity of certain conditions. For example, it can increase the risk or severity of methemoglobinemia when combined with certain drugs . In February 2016, the European Medicines Agency recommended the withdrawal of Fusafungine from the market due to rare but severe allergic reactions (mainly bronchospasms) .
properties
IUPAC Name |
(3S,9S,15S)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25?,26?,27?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZMDSVSLSIMSC-OGLSAIDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912008 | |
Record name | 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fusafungine | |
CAS RN |
1393-87-9, 11113-62-5 | |
Record name | Fusafungine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enniatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fusafungine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08965 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fusafungine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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